molecular formula C16H13FN2O3S B6622838 N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide

N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide

Cat. No. B6622838
M. Wt: 332.4 g/mol
InChI Key: NTBVCKQPENGNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide involves the inhibition of carbonic anhydrases. This compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate ion. This inhibition leads to a decrease in the concentration of bicarbonate ion, which in turn affects various physiological processes that rely on this ion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide are mainly related to its inhibition of carbonic anhydrases. This inhibition has been shown to have various effects on the body, including the reduction of intraocular pressure in the treatment of glaucoma, the reduction of seizures in the treatment of epilepsy, and the inhibition of tumor growth in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrases, its relatively simple synthesis method, and its potential applications in drug discovery. However, the limitations of this compound include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide. One potential direction is the optimization of its structure to improve its pharmacological properties and reduce its toxicity. Another direction is the exploration of its potential applications in the treatment of other diseases such as osteoporosis and diabetes. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide can be achieved through a series of chemical reactions. One of the commonly used methods involves the reaction of 3-fluorophenol with 1-cyanocyclopropane carboxylic acid, followed by the addition of benzenesulfonyl chloride. The resulting compound is then purified through a series of techniques such as recrystallization and chromatography.

Scientific Research Applications

N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide has been the subject of extensive scientific research due to its potential applications in drug discovery. This compound has been found to exhibit potent inhibitory activity against a class of enzymes known as carbonic anhydrases. Carbonic anhydrases play a crucial role in various physiological processes such as acid-base regulation, ion transport, and respiration. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c17-12-2-1-3-14(10-12)22-13-4-6-15(7-5-13)23(20,21)19-16(11-18)8-9-16/h1-7,10,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBVCKQPENGNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.